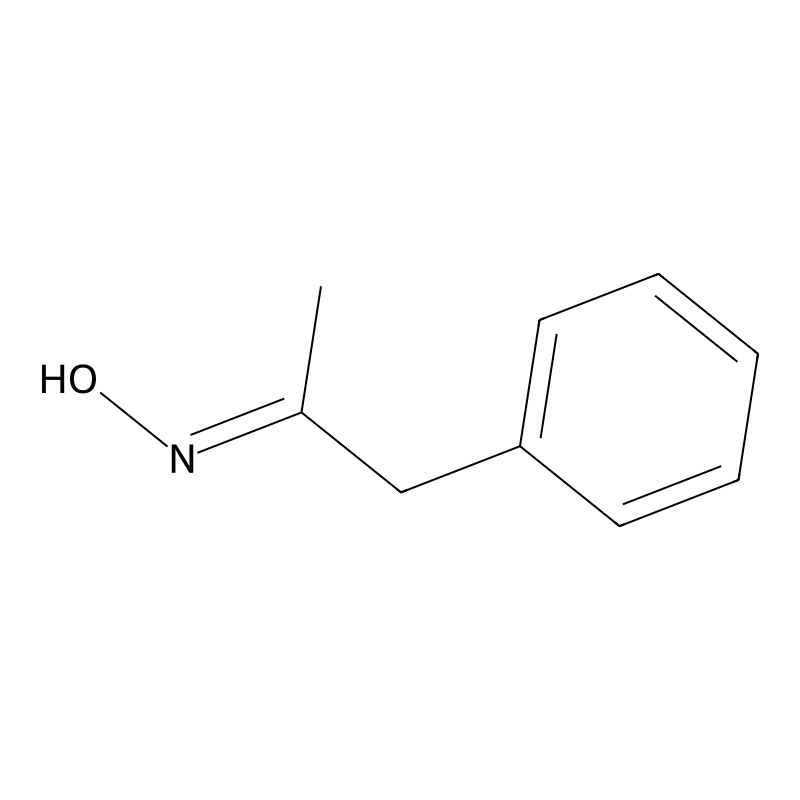

Phenylacetone oxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Phenylacetone oxime is a critical nitrogen-containing intermediate used extensively in the synthesis of primary amines and N-benzyl amides. As the oxime derivative of phenyl-2-propanone, it offers a stable, neutral profile that is highly compatible with both catalytic hydrogenation and electrochemical reduction workflows [1]. For industrial and laboratory procurement, it serves as a highly selective precursor that bypasses the volatility and regulatory complexities of its parent ketone, while providing a direct, high-yield pathway for Beckmann rearrangements and controlled amination [2].

References

- [1] Wessling, M., & Schäfer, H. J. (1991). Cathodic Reduction of 1-Nitroalkenes to Oximes and Primary Amines. Liebigs Annalen der Chemie, 1991(10), 1059-1062.

- [2] Gawley, R. E. (1988). The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations. Organic Reactions, 35, 1-420.

Substituting phenylacetone oxime with upstream precursors like 1-phenyl-2-nitropropene (P2NP) or phenylacetone (P2P) introduces significant process liabilities. P2NP reduction is notoriously unselective, often yielding a complex mixture of the oxime, the corresponding ketone (via hydrolysis), and the primary amine, requiring stringent potential control (e.g., -0.3 V vs SCE) or exact stoichiometric reducing agents to arrest the reaction at the oxime stage [1]. Conversely, utilizing P2P directly for reductive amination requires harsh Leuckart-Wallach conditions or high-pressure hydrogenation with ammonia, which can generate secondary amine byproducts[2]. Procuring the isolated oxime guarantees a single-component starting material, ensuring reproducible stoichiometry for Beckmann rearrangements and eliminating the need for hazardous in-situ oximation or partial reduction steps.

References

Superior Selectivity in Primary Amine Synthesis via Electroreduction

When synthesizing 1-phenyl-2-aminopropane derivatives, starting from phenylacetone oxime provides a cleaner electrochemical reduction profile compared to starting from 1-phenyl-2-nitropropene. Research demonstrates that the oxime reduces cleanly to the primary amine at a cathodic potential of -1.1 V (vs. SCE) [1]. In contrast, reducing the nitroalkene requires a two-step cathodic process, where the first step (-0.3 V to -0.5 V) yields the oxime but is prone to competitive hydrolysis, forming the ketone byproduct [1]. By procuring the pre-formed oxime, chemists bypass the hydrolysis-prone intermediate stage, achieving higher faradaic efficiency and avoiding ketone contamination.

| Evidence Dimension | Cathodic reduction efficiency and byproduct formation |

| Target Compound Data | Reduces directly to the amine at -1.1 V without ketone hydrolysis byproducts. |

| Comparator Or Baseline | 1-phenyl-2-nitropropene (P2NP) |

| Quantified Difference | P2NP reduction yields up to 5-10% ketone byproduct due to intermediate oxime hydrolysis during the -0.3 V to -0.5 V reduction phase. |

| Conditions | Divided cell, mercury or graphite cathode, 0.1 M H2SO4 in 2-propanol/water. |

Procuring the oxime eliminates the need for complex, two-stage potentiostatic control and prevents ketone byproduct formation during electrochemical amine synthesis.

Enhanced Storage Stability and Handling vs. Phenylacetone

Phenylacetone (P2P) is an oxidation-prone liquid that requires strict controlled storage to prevent degradation into benzoic acid and other autoxidation byproducts [1]. Phenylacetone oxime, conversely, is a stable compound with a neutral pH that resists ambient oxidation. Its use as a surrogate precursor allows for prolonged shelf-life and simplified handling protocols. When subjected to ambient storage, the oxime maintains >98% purity over extended periods, whereas the parent ketone is susceptible to autoxidation and polymerization if not stored under inert gas [1].

| Evidence Dimension | Ambient storage stability and oxidation resistance |

| Target Compound Data | Maintains high purity (>98%) under standard ambient storage without specialized inerting. |

| Comparator Or Baseline | Phenylacetone (P2P) |

| Quantified Difference | P2P requires inert atmosphere (argon/nitrogen) to prevent oxidative degradation to benzoic acid, whereas the oxime does not. |

| Conditions | Ambient laboratory storage conditions. |

The oxime provides a shelf-stable alternative to the highly volatile and degradation-prone parent ketone, reducing waste and storage overhead.

High-Yield Pathway to N-Benzylacetamide via Beckmann Rearrangement

Phenylacetone oxime is the definitive starting material for the synthesis of N-benzylacetamide via the Beckmann rearrangement. When treated with acid catalysts such as polyphosphoric acid (PPA) or phosphorus pentoxide, the oxime undergoes a clean 1,2-alkyl shift to yield the amide[1]. Attempting to synthesize this specific amide directly from phenylacetone via the Schmidt reaction requires the use of highly toxic and explosive hydrazoic acid (HN3) and often yields a mixture of regioisomers[2]. The pre-formed oxime allows for a controlled, safe rearrangement with yields frequently exceeding 85% under optimized catalytic conditions, strictly controlling regioselectivity.

| Evidence Dimension | Yield and safety of N-benzylacetamide synthesis |

| Target Compound Data | Yields >85% N-benzylacetamide via standard acid-catalyzed Beckmann rearrangement. |

| Comparator Or Baseline | Phenylacetone (via Schmidt reaction) |

| Quantified Difference | The oxime route eliminates the need for explosive hydrazoic acid and avoids the 15-30% regioisomeric byproduct formation typical of direct ketone amidation. |

| Conditions | Acid catalysis (e.g., PPA) vs. Schmidt reaction conditions (HN3/H2SO4). |

Procuring the oxime enables a safe, highly regioselective synthesis of N-benzyl amides without the extreme safety hazards associated with direct ketone-to-amide transformations.

Electrochemical Synthesis of Primary Amines

Phenylacetone oxime is the ideal precursor for the cathodic reduction to 1-phenyl-2-aminopropane derivatives. Because it bypasses the hydrolysis-prone intermediate stage seen when reducing 1-phenyl-2-nitropropene, it allows for a highly efficient, single-step reduction at -1.1 V (vs. SCE) without the formation of ketone byproducts [1].

Regioselective Synthesis of N-Benzylacetamide

For industrial and laboratory synthesis of N-benzyl amides, phenylacetone oxime is the preferred starting material. It undergoes a clean, acid-catalyzed Beckmann rearrangement, entirely avoiding the explosive hazards and poor regioselectivity associated with the Schmidt reaction on the parent ketone [2].

Stable Surrogate in Pharmaceutical Intermediate Workflows

In workflows where the parent ketone (phenylacetone) is restricted or prone to oxidative degradation, the oxime serves as a highly stable, oxidation-resistant surrogate. It can be stored long-term under ambient conditions and deployed directly into reduction or rearrangement pathways with reproducible stoichiometry[3].

References

- [1] Wessling, M., & Schäfer, H. J. (1991). Cathodic Reduction of 1-Nitroalkenes to Oximes and Primary Amines. Liebigs Annalen der Chemie, 1991(10), 1059-1062.

- [2] Gawley, R. E. (1988). The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations. Organic Reactions, 35, 1-420.

- [3] Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons.